Dipropyl-D-alanine

Description

Structure

3D Structure

Properties

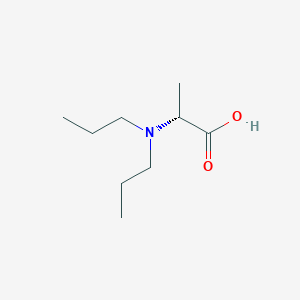

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

(2R)-2-(dipropylamino)propanoic acid |

InChI |

InChI=1S/C9H19NO2/c1-4-6-10(7-5-2)8(3)9(11)12/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m1/s1 |

InChI Key |

GZRZQYMPUHUFSQ-MRVPVSSYSA-N |

Isomeric SMILES |

CCCN(CCC)[C@H](C)C(=O)O |

Canonical SMILES |

CCCN(CCC)C(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Dipropyl D Alanine

Stereoselective Synthesis of Dipropyl-D-alanine

The primary challenge in synthesizing this compound lies in the precise control of the stereocenter at the alpha-carbon to obtain the desired D-configuration. This is typically achieved through asymmetric synthesis or chemo-enzymatic methods, followed by or integrated with N-alkylation.

Asymmetric synthesis provides a direct route to enantiomerically pure D-amino acids from prochiral precursors. One prominent strategy involves the stereoselective reductive amination of a corresponding α-keto acid, such as pyruvate. This transformation can be catalyzed by engineered D-amino acid dehydrogenases (DAADH), which utilize a hydride source like NADPH to directly produce D-alanine. rsc.orgnih.gov

Following the formation of the D-alanine core, the introduction of the two propyl groups is typically accomplished through N-alkylation. A common and effective method is reductive amination, where D-alanine reacts with propionaldehyde (B47417) in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). This reaction proceeds stepwise, first forming the N-propyl-D-alanine intermediate, which then undergoes a second reductive amination with another molecule of propionaldehyde to yield the final N,N-dipropyl-D-alanine. Care must be taken to avoid racemization, which can be minimized by using mild reaction conditions. monash.edu

Alternative chemical methods for N-alkylation involve the direct reaction of D-alanine with an alkylating agent like propyl iodide or propyl bromide in the presence of a base. monash.edu However, this approach can be difficult to control, often resulting in a mixture of mono- and di-alkylated products, as well as potential O-alkylation of the carboxyl group and quaternization of the nitrogen atom.

| Method | Precursor | Catalyst/Reagent | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Enzymatic Reductive Amination | Pyruvate | D-Amino Acid Dehydrogenase (DAADH) & NADPH | High enantioselectivity (>99% ee), mild conditions. rsc.org | Enzyme stability and cost, cofactor regeneration. |

| Asymmetric Hydrogenation | N-acetyl-dehydroalanine | Chiral Rhodium or Ruthenium complex | High yields and enantioselectivity. | Requires specialized catalysts, multi-step process. |

| Chiral Auxiliary Method | Glycine (B1666218) Schiff base | Chiral auxiliary (e.g., derived from camphor) | Well-established, predictable stereochemistry. | Requires additional steps for auxiliary attachment and removal. |

Chemo-enzymatic synthesis combines the high stereoselectivity of enzymatic reactions with the versatility of chemical transformations, often in a one-pot or cascaded process. nih.goviupac.org For this compound, a powerful chemo-enzymatic route involves an initial biocatalytic step to establish the D-stereocenter, followed by chemical N-alkylation.

The "hydantoinase process" represents another industrially relevant multi-enzymatic system that can be adapted for this purpose. nih.gov This cascade involves the hydrolysis of a D,L-5-methylhydantoin to N-carbamoyl-D-alanine by a D-hydantoinase, followed by a D-carbamoylase to yield D-alanine. The D-alanine produced can then be chemically converted to this compound.

The synthetic methodologies established for this compound can be readily adapted to generate a diverse library of related N,N-dialkylated D-amino acid derivatives. The flexibility of the reductive amination step allows for the use of various aldehydes or ketones, enabling the synthesis of derivatives with different N-alkyl groups (e.g., N,N-diethyl, N,N-dibutyl, or N-benzyl-N-propyl). rsc.orgmanchester.ac.uk

Furthermore, enzymatic approaches show broad substrate tolerance. Engineered transaminases and dehydrogenases can accept a variety of α-keto acids as substrates, allowing for the synthesis of N,N-dipropylated D-amino acids with different side chains (e.g., derivatives of D-leucine or D-phenylalanine). acs.org This modularity is crucial for creating novel amino acid building blocks for medicinal chemistry and materials science, where systematic structural modifications are required to optimize properties. nih.govnih.gov

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Confirming the absolute configuration, conformation, and chemical structure of this compound requires the application of advanced spectroscopic techniques. High-resolution NMR and mass spectrometry are indispensable tools for this purpose.

High-resolution NMR spectroscopy provides detailed information at the atomic level. For this compound, both ¹H and ¹³C NMR are fundamental for confirming the covalent structure.

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl group of the alanine (B10760859) backbone, the α-proton, and the three different methylene (B1212753) and methyl groups of the two N-propyl chains. The chemical shift of the α-proton is a key indicator of the chemical environment.

¹³C NMR: The carbon spectrum will display unique resonances for the carboxyl carbon, the α-carbon, the alanine methyl carbon, and the carbons of the N-propyl groups.

Beyond simple structural confirmation, advanced NMR techniques are used for conformational analysis. nih.govauremn.org.br The rotation around the N-Cα bond is a critical conformational parameter. Two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions between the α-proton and the protons on the N-propyl chains, providing insights into the preferred spatial arrangement of these groups. nih.gov Furthermore, the measurement of scalar coupling constants (³J-couplings) can provide information about dihedral angles, further refining the conformational model of the molecule in solution. ki.si

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| α-H | ¹H | ~3.0 - 3.4 | Quartet (q) |

| β-CH₃ (Alanine) | ¹H | ~1.2 - 1.4 | Doublet (d) |

| N-CH₂ (Propyl) | ¹H | ~2.4 - 2.8 | Triplet (t) |

| N-CH₂-CH₂ (Propyl) | ¹H | ~1.4 - 1.6 | Sextet |

| CH₃ (Propyl) | ¹H | ~0.8 - 1.0 | Triplet (t) |

| C=O (Carboxyl) | ¹³C | ~175 - 180 | - |

| α-C | ¹³C | ~60 - 65 | - |

| N-CH₂ (Propyl) | ¹³C | ~50 - 55 | - |

| β-CH₃ (Alanine) | ¹³C | ~15 - 20 | - |

| N-CH₂-CH₂ (Propyl) | ¹³C | ~20 - 25 | - |

| CH₃ (Propyl) | ¹³C | ~10 - 15 | - |

Mass spectrometry is crucial for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition (C₉H₁₉NO₂).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated or deprotonated molecular ion. nih.gov For this compound, characteristic fragmentation patterns in positive-ion mode would include:

Loss of a propyl radical ([M+H - 43]⁺): Cleavage of one of the N-propyl groups is a common fragmentation pathway for N-alkylated amines. miamioh.edu

Loss of the carboxyl group ([M+H - 45]⁺): Decarboxylation is a characteristic fragmentation of amino acids.

Cleavage of the Cα-N bond: This can lead to fragments corresponding to the dipropylamino moiety. nih.gov

Isotopic labeling studies can be employed to verify these fragmentation mechanisms. For example, synthesizing this compound using deuterium-labeled propionaldehyde would result in a mass shift in fragments containing the propyl groups. This allows for unambiguous assignment of fragment ion structures and provides a deeper understanding of the molecule's behavior under mass spectrometric conditions. researchgate.netnih.gov

| Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

|---|---|---|

| 131.10 | C₃H₇• (Propyl radical) | [M+H - CH₂CH₂CH₃]⁺ |

| 129.12 | COOH (Formic acid) | [M+H - HCOOH]⁺ |

| 102.13 | C₄H₈O₂ (Butyric acid) | Dipropyliminium ion |

| 72.08 | C₅H₉O₂• | Protonated propionaldehyde imine |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Molecular Fingerprinting

In the case of this compound, the most telling feature in its IR and Raman spectra is the complete absence of N-H stretching and bending vibrations, which are typically observed in primary and secondary amines and amino acids. This absence confirms the tertiary nature of the amino nitrogen due to the N,N-dialkylation.

The spectra are instead dominated by features characteristic of the propyl groups and the D-alanine core. The C-H stretching vibrations of the two propyl chains and the alanine methyl group give rise to a series of strong bands in the 2870-2970 cm⁻¹ region. The carboxylic acid group, existing in its zwitterionic or carboxylate (COO⁻) form in the solid state, is identified by two prominent bands: a strong, broad absorption from the asymmetric stretch typically in the 1560-1620 cm⁻¹ range, and a weaker, symmetric stretch near 1400-1450 cm⁻¹.

Raman spectroscopy complements IR by providing enhanced sensitivity for non-polar bonds. nih.gov The C-C skeletal framework of the propyl groups and the alanine backbone produce distinct signals in the lower frequency "fingerprint" region of the Raman spectrum. doi.org While the IR and Raman spectra of D-alanine and L-alanine are identical, subtle differences can arise in the crystalline state due to different packing and intermolecular interactions. researchgate.net Computational studies using Density Functional Theory (DFT) can be employed to predict and assign these vibrational modes with high accuracy, corroborating experimental findings. nih.govnih.gov

The following table summarizes the expected key vibrational modes for this compound based on characteristic frequencies for its constituent functional groups.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch | -CH₃, -CH₂ (Propyl) | 2870 - 2970 | Strong | Strong |

| C=O Asymmetric Stretch | Carboxylate (-COO⁻) | 1560 - 1620 | Strong | Weak |

| CH₂/CH₃ Bending | Propyl, Alanine | 1440 - 1470 | Medium | Medium |

| C=O Symmetric Stretch | Carboxylate (-COO⁻) | 1400 - 1450 | Medium | Medium-Strong |

| C-N Stretch | Tertiary Amine | 1180 - 1230 | Medium | Medium |

| C-C Skeletal Stretch | Propyl, Alanine | 800 - 1150 | Medium-Weak | Strong |

Chemical Modifications and Design of this compound Analogues

The this compound scaffold serves as a versatile template for chemical modification and the rational design of novel analogues with tailored properties. These modifications are typically aimed at exploring structure-activity relationships or developing peptidomimetics and bioisosteres with enhanced therapeutic potential.

Structure-Activity Relationship (SAR) Exploration via Systematic Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For this compound, a systematic SAR exploration would involve modifying the N-alkyl substituents to probe the steric and electronic requirements of a given biological target, such as a receptor or enzyme.

By synthesizing a library of analogues where the propyl groups are replaced with other alkyl chains, researchers can determine the optimal size, shape, and hydrophobicity for activity. For instance, replacing the n-propyl groups with smaller methyl or ethyl groups would decrease steric bulk and lipophilicity, while substitution with larger butyl or branched isopropyl groups would increase these properties. Such studies have been effectively used to optimize the potency of inhibitors for various enzymes.

The table below illustrates a hypothetical SAR study for a series of N,N-dialkyl-D-alanine analogues targeting a generic enzyme, demonstrating how systematic changes can influence inhibitory activity.

| Analogue | R¹ Group | R² Group | Relative Lipophilicity | Predicted Relative Potency (IC₅₀) |

| 1 | Methyl | Methyl | Low | Moderate |

| 2 | Ethyl | Ethyl | Medium | High |

| 3 | Propyl | Propyl | High | Optimal |

| 4 | Butyl | Butyl | Very High | Moderate |

| 5 | Isopropyl | Isopropyl | High | Low (Steric Hindrance) |

| 6 | Cyclopropyl | Cyclopropyl | Medium | High (Conformational Rigidity) |

This systematic derivatization allows for the mapping of the target's binding pocket, guiding the design of more potent and selective molecules.

Rational Design of Peptidomimetics and Bioisosteres Incorporating the this compound Moiety

The unique structural features of this compound make it an excellent building block for the design of peptidomimetics and bioisosteres. wikipedia.org Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov

The incorporation of a D-amino acid like D-alanine already confers significant resistance to proteases, which primarily recognize L-amino acids. mdpi.com The N,N-dipropyl modification takes this a step further by completely blocking the N-terminus, rendering the molecule immune to degradation by aminopeptidases and preventing its participation in peptide bond formation. This makes this compound an ideal N-terminal "capping" agent in the design of therapeutic peptides.

As a bioisostere, the this compound moiety can be used to replace a different chemical group within a larger drug molecule to fine-tune its properties. drughunter.com Bioisosteric replacement is a key strategy in drug design to improve potency, alter selectivity, reduce toxicity, or modify metabolic pathways without drastically changing the molecule's interaction with its biological target. cambridgemedchemconsulting.com For example, the tertiary amine and adjacent stereocenter of this compound could serve as a bioisosteric replacement for more complex heterocyclic systems in a lead compound.

Lack of Specific Research Data for this compound

A comprehensive search of scientific literature and computational chemistry databases reveals a significant gap in research specifically focused on the compound "this compound." As a result, the detailed, data-rich article requested, structured around advanced molecular modeling techniques, cannot be generated at this time.

There are no available scholarly articles, experimental data, or simulation results pertaining to the application of the following methods directly to this compound:

Molecular Dynamics (MD) Simulations: No studies were found that investigated the conformational landscapes, intermolecular interactions, solvation, or tautomerism of this compound using either ab initio or classical MD methods. Furthermore, there is no published research on its specific ligand-protein binding dynamics or the use of enhanced sampling techniques for free energy calculations involving this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: The literature lacks any studies using QM/MM approaches to elucidate potential enzymatic reaction mechanisms, transition states, or energy barriers involving this compound.

While extensive research exists on the application of these powerful computational techniques to other amino acids and their derivatives, particularly Alanine and various dipeptides, these findings are not transferable to the unique chemical structure of this compound. nih.govacs.orgrsc.orgnih.govrsc.orgresearchgate.netresearchgate.netrsc.org General principles of MD and QM/MM simulations are well-established for studying biomolecules, but generating scientifically accurate content requires specific data from dedicated research on the target compound. nih.govtandfonline.combioexcel.eu

Basic computational chemical data, such as LogP and Topological Polar Surface Area (TPSA), are available from chemical supplier databases. chemscene.com However, this information is insufficient to construct the in-depth analysis of molecular dynamics and reaction mechanisms as outlined in the request.

Without dedicated research and published findings, any attempt to create the specified article would rely on speculation and extrapolation from unrelated molecules, failing to meet the required standards of scientific accuracy and authority. Further computational research focused directly on this compound is necessary before a detailed article on its molecular modeling can be written.

Computational Chemistry and Molecular Modeling of Dipropyl D Alanine

Molecular Docking and Virtual Screening for Target Identification and Binding Mode Prediction

Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule, such as Dipropyl-D-alanine, might interact with a biological target and to identify other molecules with similar potential activity. nih.govmdpi.com

Structure-based docking predicts the preferred orientation and binding affinity of a ligand when it binds to a protein target of known three-dimensional structure. mdpi.com For a D-alanine derivative, a logical putative target is the bacterial enzyme D-alanine:D-alanine ligase (Ddl), which is crucial for peptidoglycan biosynthesis and a target for antibiotics. researchgate.netacs.orgplos.org

The process would involve:

Preparation of the Receptor and Ligand: The 3D crystal structure of a target protein, such as E. coli DdlB, would be obtained from the Protein Data Bank (PDB). The structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of this compound would be generated and energy-minimized.

Docking Simulation: Using software like AutoDock or Glide, a grid box is defined around the enzyme's active site (e.g., the ATP-binding site). acs.orgnih.gov The software then explores various conformations of this compound within this site, calculating the binding energy for each pose using a scoring function. mdpi.com

The results would identify the most stable binding pose and predict the binding affinity, typically expressed in kcal/mol. pensoft.net Analysis of the top-ranked pose would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site. nih.govnih.gov

Interactive Table 1: Hypothetical Docking Results of this compound with D-alanine:D-alanine Ligase (DdlB)

This table illustrates the type of data generated from a molecular docking simulation. The values are representative examples.

| Target Protein | Binding Site | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| D-alanine:D-alanine Ligase (DdlB) | ATP-binding pocket | -7.8 | Tyr216, Ser150, Glu15 | Hydrogen Bond, Hydrophobic |

| D-alanine:D-alanine Ligase (DdlB) | D-Ala1 binding site | -6.5 | Lys18, Arg255 | Electrostatic, Hydrogen Bond |

| Dipeptidyl Peptidase IV (DPP-IV) | S1 Pocket | -7.2 | Ser630, Tyr662, Asn710 | Hydrophobic, Hydrogen Bond |

When a known active ligand exists but the target structure is unknown, ligand-based methods are employed. researchgate.net A pharmacophore model represents the essential 3D arrangement of chemical features a molecule must possess to be active at a specific target. dovepress.comdergipark.org.tr

For this compound, a pharmacophore model would be generated by identifying its key chemical features:

Hydrogen Bond Acceptors (e.g., the carbonyl oxygen).

Hydrogen Bond Donors (e.g., the amine hydrogen).

Hydrophobic groups (the two propyl chains).

Positive/Negative Ionizable centers.

This 3D arrangement of features serves as a template or query. nih.gov This query is then used to rapidly screen large virtual databases of compounds (like ZINC or ChEMBL) to find other molecules that match the pharmacophore, and could therefore have similar biological activity. tjnpr.orgresearchgate.net Hits from this virtual screen would be subjected to further analysis, such as the structure-based docking described above.

Interactive Table 2: Hypothetical Pharmacophore Model for this compound

This table shows a potential pharmacophore model derived from the structure of this compound.

| Pharmacophoric Feature | Number of Features | Location on Molecule |

| Hydrogen Bond Acceptor (A) | 1 | Carbonyl Oxygen |

| Hydrogen Bond Donor (D) | 1 | Amine Hydrogen |

| Hydrophobic (H) | 2 | Propyl Chains |

| Positive Ionizable (P) | 1 | Amine Nitrogen |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. chitkara.edu.in

To develop a QSAR model for this compound, a "training set" of structurally similar analogues with experimentally determined biological activities (e.g., IC₅₀ values) would be required.

2D-QSAR: This approach correlates biological activity with calculated physicochemical properties (descriptors). dergipark.org.tr These descriptors can include:

Electronic Properties: Dipole moment, HOMO/LUMO energies. chitkara.edu.in

Steric Properties: Molecular weight, molar volume, parachor. jocpr.com

Lipophilicity: LogP (the octanol-water partition coefficient). derpharmachemica.com

A statistical method, such as Multiple Linear Regression (MLR), is used to generate an equation that predicts activity based on the most relevant descriptors. jocpr.com

A hypothetical 2D-QSAR equation might look like: pIC₅₀ = 0.8 * XlogP - 0.05 * Molecular_Weight + 1.5 * TPSA + 2.1

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) go further by considering the 3D fields around the molecules. nih.govresearchgate.net The molecules in the training set are aligned, and steric and electrostatic field values are calculated at thousands of grid points around them. These field values are then correlated with activity using Partial Least Squares (PLS) regression. The results are often visualized as 3D contour maps, showing regions where, for example, bulky groups or positive charges would increase or decrease activity. researchgate.net

Interactive Table 3: Example Molecular Descriptors for a Hypothetical QSAR Study of D-alanine Analogs

| Compound | pIC₅₀ (Observed) | XlogP | Molecular Weight ( g/mol ) | Topological Polar Surface Area (TPSA) |

| Analog 1 | 5.2 | 1.1 | 187.25 | 63.3 |

| Analog 2 | 5.8 | 1.5 | 201.28 | 63.3 |

| This compound | 6.1 | 1.9 | 215.31 | 63.3 |

| Analog 4 | 6.5 | 2.3 | 229.34 | 63.3 |

A QSAR model is only predictive within its applicability domain (AD), which is the chemical space defined by the molecules in the training set. variational.airesearchgate.net Predictions for molecules that are very different from the training compounds are considered extrapolations and are not reliable. scispace.commdpi.com The AD can be defined based on the range of descriptor values, structural fingerprints, or other metrics. researchgate.netscispace.com

Before a QSAR model can be used, it must be rigorously validated to ensure it is robust and has predictive power. researchgate.net Key validation metrics include:

r² (Coefficient of Determination): A measure of how well the model fits the training data. A value closer to 1.0 is better. dergipark.org.tr

q² or R²cv (Cross-validated r²): Obtained through methods like leave-one-out cross-validation, this metric assesses the model's internal predictivity. dergipark.org.tr

r²_pred (Predictive r² for External Set): The most crucial metric, it measures the model's ability to predict the activity of an external test set of compounds not used in model development. nih.govnih.gov

Interactive Table 4: Typical Validation Metrics for a QSAR Model

This table presents common statistical parameters used to validate the quality and predictive power of a QSAR model.

| Metric | Description | Acceptable Value |

| r² | Goodness-of-fit for the training set | > 0.6 |

| q² | Internal predictive ability (cross-validation) | > 0.5 |

| r²_pred | External predictive ability (test set) | > 0.5 |

| F-test | Statistical significance of the regression model | High value |

| RMSE | Root Mean Square Error of prediction | Low value |

Enzymatic and Receptor Interaction Investigations of Dipropyl D Alanine

Interactions with D-Amino Acid Metabolic Enzymes

D-Amino Acid Aminotransferase and D-Amino Acid Oxidase Investigations

Without any foundational research on Dipropyl-D-alanine, a detailed and informative article adhering to the specified structure and content requirements cannot be produced. Further empirical research is required to elucidate the potential enzymatic and receptor interactions of this compound.

Substrate Specificity and Stereospecificity Profiling

The enzymatic processing of amino acids is a critical area of biochemical research. D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids. frontiersin.orgresearchgate.net DAAO catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide. wikipedia.orgnih.gov This enzyme exhibits strict stereospecificity, meaning it exclusively acts on D-isomers of amino acids and does not process L-amino acids. nih.govnih.gov

While DAAO has a broad substrate specificity for various neutral D-amino acids, its activity is significantly influenced by the structure of the amino acid's side chain. nih.govnih.gov The active site of human DAAO has a limited volume of approximately 220 ų, which favors small, uncharged D-amino acids. nih.gov The presence of bulky substituents can hinder the proper binding of the substrate within the active site, which is a prerequisite for the catalytic process.

In the case of this compound, the two propyl groups attached to the α-amino nitrogen introduce significant steric bulk. This structural feature is anticipated to impede the molecule's ability to fit within the confined space of the DAAO active site. Consequently, it is highly probable that this compound is a poor substrate, if at all, for D-amino acid oxidase. The enzyme's requirement for a specific orientation of the substrate for catalysis to occur would likely be disrupted by the N,N-dipropyl substitution.

Table 1: Predicted Interaction of this compound with D-Amino Acid Oxidase (DAAO)

| Feature | General Substrate Characteristics of DAAO | Predicted Interaction with this compound |

|---|---|---|

| Stereospecificity | Strictly acts on D-amino acids. frontiersin.orgnih.gov | The D-alanine backbone is appropriate. |

| Substrate Size | Prefers small, uncharged D-amino acids due to a limited active site volume (~220 ų). nih.gov | The N,N-dipropyl groups introduce significant steric hindrance, likely preventing effective binding. |

| Catalytic Activity | Oxidatively deaminates suitable D-amino acid substrates. wikipedia.org | Expected to be a poor substrate with low to negligible catalytic turnover. |

Neurobiological Receptor System Modulation

N-methyl-D-aspartate Receptor (NMDAR) Co-Agonism/Antagonism Assays

The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. wikipedia.org For the NMDAR to be activated, it requires the binding of both glutamate and a co-agonist, which is typically glycine (B1666218) or D-serine. wikipedia.orgnih.gov This co-agonist binding occurs at the glycine site on the GluN1 subunit of the receptor.

The structure-activity relationships for ligands of the NMDAR glycine site are well-defined. Agonists and partial agonists of this site typically possess a primary or secondary amino group and a carboxyl group, which are essential for interacting with the binding pocket. The presence of bulky substituents on the amino group generally diminishes or abolishes agonist activity.

Given the structure of this compound, with its two propyl groups on the amino nitrogen, it is unlikely to function as a co-agonist at the NMDAR glycine site. The steric hindrance from these alkyl chains would likely prevent the molecule from binding effectively within the co-agonist site and adopting the conformation necessary for receptor activation. While it is theoretically possible that it could act as an antagonist by occupying the binding site without activating the receptor, there is currently no available experimental data to confirm this hypothesis.

Glycine Receptor (GlyR) Agonist/Antagonist Properties

The glycine receptor (GlyR) is a ligand-gated chloride ion channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem. nih.gov While glycine is the primary endogenous agonist for this receptor, other small amino acids, such as β-alanine and taurine, can also act as agonists, though typically with lower potency. nih.gov

The agonist binding site of the GlyR is structurally distinct, and the efficacy of an agonist is dependent on how it interacts with the residues within this pocket to induce the conformational change that opens the ion channel. nih.gov Modifications to the structure of an amino acid, including substitutions on the α-carbon or the amino group, can significantly impact its ability to act as an agonist.

For this compound, the substantial steric bulk introduced by the two propyl groups on the nitrogen atom is expected to be a major impediment to its binding and activation of the glycine receptor. It is therefore predicted that this compound would not be an effective agonist at the GlyR. As with the NMDAR, the possibility of it acting as an antagonist cannot be entirely ruled out without experimental evidence, but its large size makes it a less probable candidate for a high-affinity ligand.

Receptor Binding Assays for Affinity and Selectivity Determination

Receptor binding assays are essential for quantifying the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This data provides a measure of how tightly a compound binds to its target and can help determine its selectivity for different receptors.

A thorough review of the scientific literature reveals a lack of specific binding assay data for this compound at either the N-methyl-D-aspartate receptor or the glycine receptor. This absence of empirical data means that any discussion of its affinity and selectivity remains speculative and must be inferred from its structure. Based on the steric hindrance arguments presented in the preceding sections, it is anticipated that this compound would exhibit low binding affinity for both the NMDAR co-agonist site and the GlyR agonist site.

Table 2: Predicted Neurobiological Receptor Interactions of this compound

| Receptor | Ligand Binding Site Requirements | Predicted Interaction with this compound |

|---|---|---|

| NMDAR (Glycine Site) | Requires a co-agonist like glycine or D-serine with a free amino group for activation. wikipedia.orgnih.gov | Unlikely to be a co-agonist due to steric hindrance from the N,N-dipropyl groups. Potential for antagonism is unconfirmed. |

| Glycine Receptor (GlyR) | Activated by small amino acids like glycine; bulky substitutions reduce or prevent agonism. nih.govnih.gov | Unlikely to be an agonist due to significant steric bulk. Potential antagonist activity is unknown. |

| Binding Affinity | No data available. | Predicted to be low for both receptors due to steric constraints. |

| Selectivity | No data available. | Cannot be determined without binding affinity data. |

Based on a comprehensive search of available scientific and chemical literature, there is no information regarding a compound named "this compound" and its biological activities. The searches yielded results for related but structurally distinct molecules such as N,N-Dipropyl-L-alanine, D-Alanine isopropyl ester, and N-propyl-D-alanine. However, no data exists concerning the specific biological effects of "this compound" as outlined in the requested article structure.

Consequently, it is not possible to generate a scientifically accurate article on the "Cellular and Preclinical Biological Activity of this compound" as per the provided instructions. The creation of content for the specified sections and subsections would be entirely speculative and would not be based on factual, verifiable research findings.

To maintain scientific integrity and accuracy, no article can be produced for a compound for which there is no published research data corresponding to the requested topics of bacterial cell wall biosynthesis, immunomodulatory effects, and cellular uptake.

Cellular and Preclinical Biological Activity of Dipropyl D Alanine

Immunomodulatory Effects in Preclinical Models

Influence on Phagocytic Activity and Reactive Oxygen Species (ROS) Generation

The modification of bacterial cell surface components with D-alanine plays a crucial role in the interaction between bacteria and the host's innate immune system, particularly concerning phagocytic cells. The absence of D-alanine esters on teichoic acids leads to an increased susceptibility of bacteria to killing by phagocytic cells and neutrophils. nih.gov Phagocytes, such as neutrophils and macrophages, are essential effector cells in defending against microbial pathogens. researchgate.net They eliminate invading microorganisms by engulfing them and utilizing a combination of hydrolytic enzymes, bactericidal proteins, and reactive oxygen species (ROS). researchgate.net

The generation of ROS by phagocytes is a primary mechanism for microbial killing and has been a central concept in immunology for decades. nih.gov While high concentrations of ROS are directly microbicidal, lower concentrations are now understood to be involved in cellular signaling pathways. nih.gov The influence of D-alanylation on these processes is indirect; by altering the bacterial cell surface charge, it affects the susceptibility of bacteria to the antimicrobial mechanisms of phagocytes, which include ROS-dependent killing.

Modulation of Teichoic Acid D-Alanylation and Cell Surface Charge in Gram-Positive Bacteria

Teichoic acids (TAs), including wall teichoic acid (WTA) and lipoteichoic acid (LTA), are major anionic polymers in the cell envelope of most Gram-positive bacteria. nih.govsemanticscholar.org These polymers are typically decorated with D-alanine esters, a modification that significantly modulates the net negative charge of the bacterial cell surface. nih.govsemanticscholar.orgnih.gov

The incorporation of D-alanine introduces positive charges into the otherwise negatively charged polyglycerophosphate or polyribitolphosphate backbone of TAs. nih.gov This process, known as D-alanylation, is managed by the products of the dlt operon. nih.govplos.orgnih.gov The Dlt system involves four key proteins (DltA, DltB, DltC, DltD) that facilitate the transfer of D-alanine from the cytoplasm to the teichoic acid polymers on the cell surface. nih.govresearchgate.net

| Parameter | Wild-Type Strain (with D-alanylation) | dlt Mutant Strain (lacking D-alanylation) | Reference |

| Cell Surface Charge | Less Negative | More Negative | nih.govplos.org |

| Susceptibility to Cationic Peptides | Resistant | Sensitive | nih.govplos.orgnih.gov |

| Interaction with Phagocytes | Reduced Killing | Enhanced Killing | nih.gov |

Preclinical Neurobiological Investigations in Animal Models

Note: The following sections discuss the neurobiological effects observed in preclinical models for D-alanine, not Dipropyl-D-alanine, as no data exists for the latter compound.

Effects on Synaptic Transmission and Neuronal Excitability

D-alanine can act as a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic transmission and plasticity. nih.gov Hypofunction of the NMDA receptor is a leading hypothesis in the pathophysiology of schizophrenia, and substances that enhance its function, like D-alanine, have been investigated for therapeutic potential. nih.gov

Studies in animal models have shown that modulating NMDA receptor activity can impact neuronal excitability and synaptic efficacy. For instance, short-term epileptiform activity, which involves massive glutamate (B1630785) release and NMDA receptor activation, can lead to a persistent increase in synaptic efficacy in hippocampal pathways. mdpi.com While not directly studying D-alanine, these findings illustrate the central role of its target receptor in controlling synaptic strength. Other dipeptides have been shown to enhance inhibitory synaptic transmission in the hippocampus. nih.gov The specific contribution of D-alanine to these processes in vivo is complex, as its levels and effects are tightly regulated.

Modulation of Neurotransmitter Levels and Metabolism

The administration of D-alanine can significantly alter its own levels in both plasma and cerebrospinal fluid (CSF). In studies with non-human primates, oral administration of D-alanine robustly increased its concentration in both compartments. nih.gov The metabolism of D-alanine is primarily governed by the enzyme D-amino acid oxidase (DAAO), which oxidizes D-amino acids. nih.gov Inhibiting DAAO has been explored as a strategy to increase the bioavailability of D-alanine in the brain. nih.gov

Beyond its own levels, D-alanine's interaction with the NMDA receptor suggests it can influence the balance of excitatory and inhibitory neurotransmission. The NMDA receptor is crucial for glutamatergic signaling. Furthermore, D-aspartate, another D-amino acid, has been shown to regulate the synthesis and secretion of several hormones and neurotransmitters, including prolactin, oxytocin, vasopressin, and testosterone, often through mechanisms involving the NMDA receptor. mdpi.com

| Administration | Plasma D-alanine Levels | CSF D-alanine Levels | Effect of DAAO Inhibitor | Reference |

| Oral D-alanine (in baboons) | >20-fold increase | >20-fold increase | Minimal enhancement | nih.gov |

Impact on Neuroglial Activation and Dendritic Spine Plasticity

Dendritic spines are small protrusions on dendrites where most excitatory synapses are located, and their ability to change in number and shape, known as spine plasticity, is the structural basis of learning and memory. nih.gov Synaptic plasticity is heavily dependent on NMDA receptor activity. frontiersin.org Given D-alanine's role as an NMDA receptor co-agonist, it is biologically plausible that it could influence the molecular cascades that lead to dendritic spine remodeling.

For example, activation of synaptic NMDA receptors is linked to signaling pathways that promote the growth and stabilization of dendritic spines. frontiersin.org Pathological conditions, such as those modeled in Alzheimer's disease research, involve synaptic dysfunction and dendritic spine loss, processes that are often linked to altered NMDA receptor signaling. frontiersin.org Social and environmental factors can also significantly impact synaptic architecture; social play deprivation in rats, for instance, has been shown to reduce dendritic spine density in the prefrontal cortex. nih.gov While direct studies linking D-alanine administration to specific changes in neuroglial activation or dendritic spine morphology are not prominent, its role at a key receptor for plasticity implies an indirect influence on these fundamental neurobiological processes.

Advanced Analytical Methodologies for Dipropyl D Alanine and Its Biotransformation Products

Development of Highly Sensitive and Enantioselective Quantification Methods

The accurate quantification of D-alanine requires methods that can distinguish it from its L-isomer and detect it at trace levels.

Chiral Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the targeted analysis of D-amino acids in biological samples. mdpi.com To achieve chiral separation on standard reversed-phase columns (like a C18 column), pre-column derivatization with a chiral derivatizing agent (CDA) is a common and effective strategy. mdpi.comnih.gov This process converts the enantiomers into diastereomers, which have different physicochemical properties and can be separated.

Several CDAs have been developed to enhance detection sensitivity and separation efficiency. A notable example is (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE), which has demonstrated excellent performance for analyzing D-amino acids. nih.gov An ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method using (S)-NIFE achieved baseline separation for 19 chiral proteinogenic amino acids. nih.gov For D-alanine, the limit of detection was determined to be 1.98 nM, showcasing the method's high sensitivity. nih.gov Another advanced reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has also been shown to provide high sensitivity and effective separation for chiral amino acids in LC/MS analysis. nih.gov

High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or time-of-flight (TOF), provides high mass accuracy and resolution, which is crucial for distinguishing metabolites in complex samples and confirming elemental compositions. mdpi.com

| Analyte | Technique | Chiral Derivatizing Agent (CDA) | Limit of Detection (LOD) | Matrix | Reference |

|---|---|---|---|---|---|

| D-Alanine | UPLC-MS/MS | (S)-NIFE | 1.98 nM | Human Plasma, CSF, Urine | nih.gov |

| D-Amino Acids | LC/MS | L-FDLA | High Sensitivity Reported | Biological Samples | nih.gov |

| Chiral Amines | UHPLC-Orbitrap MS/MS | (R)-(5-(3-isothiocyanatopyrrolidin-1-yl)-5-oxopentyl) triphenylphosphonium (NCS-OTPP) | Not Specified | Human Saliva | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization for Stereoisomer Separation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the enantioselective separation of volatile and thermally stable compounds. For amino acids, derivatization is necessary to increase their volatility. This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. uni-giessen.de

The separation of enantiomers is then achieved on a chiral stationary phase column. researchgate.netuni-giessen.de Chirasil-L-Val is a commonly used chiral stationary phase for this purpose. researchgate.netuni-giessen.de This method has been successfully applied to detect D-alanine in various complex samples, including fruit juices and the urine of patients with certain medical conditions. uni-giessen.deunit.no

To improve accuracy, particularly when dealing with potential racemization during sample preparation, deuterium-labeling methods can be employed. In this approach, racemization during hydrolysis and derivatization is tracked by deuterium (B1214612) exchange in the α-position, allowing for a more precise determination of the original D-amino acid proportion via mass spectrometry. cat-online.com A recent study compared derivatization reagents for D-alanine analysis in protein kinetic studies and found N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) to be a superior choice, offering better linearity, sensitivity, and reproducibility compared to other agents. nih.gov

| Methodology | Derivatization Steps | Chiral Stationary Phase | Key Findings | Reference |

|---|---|---|---|---|

| Enantioselective GC-MS | Esterification (e.g., with 2-propanol/acetyl chloride) and Acylation (e.g., with pentafluoropropionic anhydride) | Chirasil-L-Val | Detection of D-alanine in processed plant saps and juices. uni-giessen.de | uni-giessen.de |

| Deuterium-Labeling GC-MS | Hydrolysis and derivatization with parallel deuterium exchange monitoring. | Not specified | Increases accuracy by correcting for sample preparation-induced racemization. cat-online.com | cat-online.com |

| GC-MS for Protein Kinetics | Derivatization with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA). | Not specified | MtBSTFA derivative showed high sensitivity and reproducibility for D-alanine analysis. nih.gov | nih.gov |

Biosensor Development for Real-Time Detection

Biosensors offer an attractive alternative to chromatographic methods, providing rapid, specific, and often portable solutions for real-time analysis. researchgate.net

Enzymatic Biosensors Utilizing D-Amino Acid Oxidase for Specificity

The flavoenzyme D-Amino Acid Oxidase (DAAO) is highly specific for D-amino acids, catalyzing their oxidative deamination to produce an α-keto acid, ammonia, and hydrogen peroxide. mdpi.com This specificity makes DAAO an ideal biological recognition element for biosensors aimed at detecting D-alanine.

Amperometric biosensors are the most common type, where an electrode measures the current generated from the oxidation of hydrogen peroxide produced by the DAAO reaction. researchgate.net To enhance sensor performance, DAAO is often immobilized on nanomaterials like multi-walled carbon nanotubes (MWCNTs) and gold nanoparticles, which improve catalytic activity and electron transfer. researchgate.netnih.gov Researchers have developed various DAAO-based biosensors with high sensitivity and rapid response times for D-alanine in biological fluids like human serum. researchgate.netnih.govnih.gov For instance, a biosensor using DAAO immobilized on a gold nanofilm/MWCNT composite exhibited a detection limit as low as 20 nM for D-alanine. nih.gov

| DAAO Source | Immobilization/Platform | Analyte | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Porcine Kidney (pkDAAO) | Sol-gel on Au-NF/MWCNT modified electrode | D-Alanine | 0.25 - 4.5 µM | 20 nM | researchgate.netnih.gov |

| Rhodotorula gracilis (RgDAAO) | Adsorbed on graphite (B72142) electrode (flow system) | D-Alanine | 0.2 - 3 mM | 0.15 mM | mdpi.comnih.gov |

| Goat Kidney | Immobilized on nickel hexacyanoferrate polypyrrole film | D-Alanine | Not Specified | 1.5 µM | nih.gov |

| pkDAAO | Co-immobilized with Hemoglobin on MnO2-NPs/PTh | D-Alanine | 0.04 - 9.0 µM | 41 nM | nih.gov |

Electrochemical and Optical Biosensor Platforms for In Vitro Analysis

Beyond enzymatic approaches, various electrochemical and optical biosensor platforms are being developed for amino acid analysis.

Electrochemical Biosensors: These devices measure changes in electrical properties (current, potential, impedance) resulting from a biochemical interaction. mdpi.com Amperometric sensors, as described with DAAO, are a major class. researchgate.net Another approach involves creating molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with cavities designed to specifically recognize a target molecule, offering an alternative to biological receptors like enzymes. mdpi.com The high sensitivity of electrochemical methods allows for the detection of biomolecules at very low concentrations. mdpi.comresearchgate.net

Optical Biosensors: These platforms detect changes in light properties—such as absorbance, fluorescence, or surface plasmon resonance (SPR)—upon interaction of the analyte with the sensor surface. nih.govresearchgate.net SPR biosensors are particularly powerful as they allow for real-time, label-free analysis of molecular interactions with high sensitivity. nih.gov While direct applications for D-alanine are less common than for larger molecules, the technology holds potential. Optical methods are advantageous for their high specificity, and potential for multiplexing, allowing for the simultaneous analysis of multiple analytes. nih.govresearchgate.net

Targeted and Untargeted Metabolomics Approaches

Metabolomics provides a systemic view of the small molecules (metabolites) within a biological system. nih.govresearchgate.net This can be approached in two ways: targeted and untargeted analysis.

Targeted Metabolomics: This approach focuses on the precise and absolute quantification of a predefined set of known metabolites, such as D-alanine and its expected biotransformation products. mdpi.comnih.gov It utilizes methods like LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity and specificity. mdpi.com Targeted analysis is crucial for hypothesis-driven research, such as validating the role of D-alanine in a specific metabolic pathway or disease state. mdpi.comnih.gov For example, a targeted metabolomics study revealed that the antibiotic D-cycloserine more strongly inhibits D-alanine:D-alanine ligase than alanine (B10760859) racemase in Mycobacterium tuberculosis. nih.gov

Untargeted Metabolomics: This discovery-oriented approach aims to measure as many metabolites as possible in a sample to generate a global metabolic profile. mdpi.comresearchgate.net It is used to identify unexpected changes in metabolism and discover potential new biomarkers. mdpi.com High-resolution mass spectrometry is the primary tool for untargeted studies. mdpi.com While challenging, chiral untargeted metabolomics is an emerging field. Novel strategies, such as derivatization with isotopic labeling reagents, allow for the comprehensive profiling of chiral metabolites, which could reveal previously unknown biotransformation products of D-alanine or other D-amino acids. mdpi.com Such approaches could identify novel D-amino acids or related metabolites in biological samples, paving the way for a deeper understanding of their metabolic pathways. mdpi.comresearchgate.net

Comprehensive Profiling of Dipropyl-D-alanine Metabolism and Fate

The comprehensive profiling of this compound metabolism would aim to identify and quantify the parent compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. This process is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The primary metabolic pathway for N,N-dialkylated compounds is N-dealkylation, catalyzed mainly by cytochrome P450 (CYP) enzymes in the liver. mdpi.comresearchgate.netencyclopedia.pubnih.govsemanticscholar.org This process would likely lead to the sequential removal of the propyl groups.

The expected primary biotransformation products of this compound would be N-propyl-D-alanine and subsequently D-alanine. Each dealkylation step would also produce propionaldehyde (B47417). nih.govacs.org The resulting D-alanine could then enter endogenous D-amino acid metabolic pathways. In bacteria, for instance, D-alanine can be interconverted to L-alanine by alanine racemase or transaminated by D-amino acid transaminase. researchgate.netjumedicine.com

Advanced analytical techniques, particularly high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HR-MS), would be the cornerstone for profiling these metabolites. nih.gov The structural diversity and potential for chiral conversion necessitate methods with high sensitivity and selectivity.

Key Analytical Steps:

Sample Preparation: Extraction of this compound and its metabolites from biological samples would likely involve protein precipitation followed by solid-phase extraction (SPE) to remove interfering endogenous compounds.

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) would be suitable for separating the parent compound and its less polar metabolites. Due to the chiral nature of the analytes, a chiral column or chiral derivatizing agents might be necessary to separate D- and L-isomers, should any racemization occur. researchgate.net

Mass Spectrometric Detection: High-resolution mass spectrometry (e.g., Orbitrap or TOF-MS) would be employed for accurate mass measurements, enabling the determination of elemental compositions of unknown metabolites. nih.gov Tandem mass spectrometry (MS/MS) would be used to obtain structural information for metabolite identification by analyzing fragmentation patterns.

Hypothetical Metabolite Profile of this compound:

The following interactive table outlines the expected metabolites of this compound and the analytical parameters that would be used for their identification.

| Compound Name | Chemical Formula | Predicted Metabolic Pathway | Analytical Technique | Key Diagnostic Ion (m/z) |

| This compound | C9H19NO2 | Parent Compound | HPLC-HR-MS | 174.1439 [M+H]+ |

| N-propyl-D-alanine | C6H13NO2 | N-dealkylation | HPLC-HR-MS/MS | 132.0970 [M+H]+ |

| D-alanine | C3H7NO2 | N-dealkylation | Chiral LC-MS/MS | 90.0555 [M+H]+ |

| Propionaldehyde | C3H6O | By-product of N-dealkylation | GC-MS (after derivatization) | 59.0497 [M+H]+ |

This table is based on predicted metabolic pathways and established analytical techniques.

Application of Isotopic Tracers for Metabolic Pathway Elucidation

Isotopic tracers are indispensable tools for unequivocally elucidating metabolic pathways and understanding the mechanisms of biotransformation. researchgate.netresearchgate.net Stable isotope labeling, using isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows for the differentiation of the compound and its metabolites from endogenous molecules.

For studying this compound metabolism, a version of the molecule labeled with stable isotopes would be synthesized. For instance, labeling the propyl groups with ¹³C or ²H would be highly informative for tracking the fate of these groups.

Key Applications of Isotopic Tracers:

Pathway Confirmation: By administering a labeled version of this compound, metabolites containing the isotopic label can be definitively identified in complex biological matrices. The mass shift corresponding to the label provides a clear signature for detection by mass spectrometry.

Mechanism of N-dealkylation: The kinetic isotope effect (KIE) can be studied by labeling the carbon atom adjacent to the nitrogen with deuterium. nih.govnih.govacs.org A significant KIE would suggest that the cleavage of the C-H bond is a rate-limiting step in the N-dealkylation reaction, providing insight into the enzymatic mechanism.

Quantification: A stable isotope-labeled version of this compound can be used as an internal standard for accurate quantification of the parent compound and its metabolites in biological samples, correcting for variations in sample preparation and instrument response.

Example of an Isotopic Tracer Study Design:

A study could involve the synthesis of [¹³C₆]-Dipropyl-D-alanine, where all six carbon atoms of one propyl group are replaced with ¹³C.

Hypothetical Results from a [¹³C₃]-Propyl Labeled this compound Study:

The following interactive table shows the expected mass shifts in metabolites derived from [¹³C₃]-propyl labeled this compound.

| Labeled Compound | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Mass Shift | Metabolic Inference |

| This compound | 174.1439 | 177.1540 | +3 | Parent compound detected |

| N-propyl-D-alanine | 132.0970 | 135.1071 | +3 | N-dealkylation of the unlabeled propyl group |

| N-propyl-D-alanine | 132.0970 | 132.0970 | 0 | N-dealkylation of the labeled propyl group |

| D-alanine | 90.0555 | 90.0555 | 0 | Complete dealkylation |

This table illustrates the principles of using stable isotope labeling to trace metabolic pathways.

The use of these advanced analytical methodologies would provide a comprehensive understanding of the metabolic fate of this compound, from the identification of its biotransformation products to the elucidation of the underlying enzymatic mechanisms.

Future Research Directions and Translational Perspectives for Dipropyl D Alanine

Exploration as a Scaffold for Novel Biochemical Probes and Molecular Tools

The unique structure of Dipropyl-D-alanine, characterized by two propyl groups on the alpha-amino nitrogen, makes it an intriguing candidate for development as a molecular scaffold. Unnatural amino acids are increasingly used to create sophisticated probes for studying complex biological processes. nih.gov

Future research could focus on functionalizing this compound to create a new class of biochemical probes. The lipophilic nature of the propyl groups may facilitate membrane interaction or specific binding to hydrophobic pockets in proteins. By attaching reporter molecules such as fluorophores, photo-crosslinkers, or bio-orthogonal handles (e.g., alkynes or azides), this compound-based probes could be synthesized. nih.gov These tools would be invaluable for:

Photoaffinity Labeling: Probes equipped with a photoactivatable group could be used to irradiate and covalently link to interacting proteins, enabling the identification of previously unknown binding partners or enzyme substrates. google.com

Real-time Imaging: Fluorescently tagged this compound could allow for the visualization of its uptake, localization, and interaction within live cells, providing insights into its mechanism of action. google.com

Target Identification: Similar to how D-amino acid analogs have been developed to probe bacterial peptidoglycan biosynthesis, this compound probes could be used to investigate enzymes that may recognize it as a substrate or inhibitor. google.comgoogle.com

The development of such molecular tools is a critical step in elucidating the specific biological roles of novel synthetic compounds and identifying their therapeutic targets.

| Potential Probe Type | Functional Group | Research Application | Rationale |

| Photoaffinity Probe | Diazirine or Benzophenone | Covalent capture of binding partners | Identify specific protein targets in a complex biological system. |

| Fluorescent Probe | Fluorophore (e.g., Coumarin) | Live-cell imaging of uptake and localization | Track the compound's distribution and accumulation in real-time. |

| Bio-orthogonal Probe | Alkyne or Azide | Post-labeling via "click" chemistry | Allows for two-step labeling to visualize incorporation into larger structures or for pull-down assays. |

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Roles

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to map the global cellular response to the compound. als-journal.comgoogle.com This approach moves beyond a single-target perspective to provide a holistic view of a compound's effects. creative-peptides.com

Future studies would involve exposing model systems (e.g., cell cultures or organisms) to this compound and subsequently analyzing the changes across different molecular layers.

Transcriptomics (RNA-Seq) would reveal which genes are up- or down-regulated, pointing to the signaling pathways and cellular processes affected.

Proteomics would identify changes in protein expression and post-translational modifications, providing a more direct link to cellular function.

Metabolomics would measure fluctuations in endogenous metabolites, uncovering alterations in metabolic networks and potential off-target effects.

By integrating these datasets, researchers could construct comprehensive models of this compound's mechanism of action, identify biomarkers of its activity, and predict potential toxicities before extensive preclinical development. creative-peptides.com

| Omics Technique | Data Generated | Potential Insights for this compound |

| Transcriptomics | mRNA expression levels | Identification of regulated gene networks and signaling pathways. |

| Proteomics | Protein abundance and modifications | Discovery of direct binding targets and downstream protein-level effects. |

| Metabolomics | Levels of small molecule metabolites | Understanding of metabolic pathway modulation and off-target effects. |

Advancements in High-Throughput Screening and Lead Optimization Strategies

Should this compound or its derivatives show promise in initial assays, high-throughput screening (HTS) and systematic lead optimization would be essential for its development as a potential therapeutic. rsc.org

High-Throughput Screening (HTS) could be employed to rapidly test a library of analogs based on the this compound scaffold against specific biological targets. For instance, if the compound is hypothesized to inhibit a bacterial enzyme, an HTS campaign could screen thousands of variations to identify the most potent inhibitors.

Lead Optimization would follow the identification of an initial "hit" from HTS. This iterative process involves making precise chemical modifications to the lead compound to enhance its drug-like properties. rsc.orgresearchgate.net For this compound, this would involve:

Structure-Activity Relationship (SAR) Studies: Systematically altering the propyl groups (e.g., changing their length, branching, or replacing them with other functional groups) to determine their contribution to biological activity. researchgate.net

Improving ADME Properties: Modifying the core structure to optimize absorption, distribution, metabolism, and excretion, which are critical for in vivo efficacy. researchgate.netschrodinger.com

Computational Modeling: Using physics-based and machine learning models to predict the binding affinity and other properties of virtual analogs, thereby prioritizing the synthesis of the most promising compounds and accelerating the optimization cycle. ontosight.ai

These strategies are fundamental to translating a promising chemical entity into a viable drug candidate. rsc.orgschrodinger.com

| Strategy | Objective | Example Application to this compound |

| High-Throughput Screening (HTS) | Identify initial "hits" | Screen a library of this compound analogs for inhibition of D-alanine ligase. |

| Structure-Activity Relationship (SAR) | Understand how chemical structure relates to biological activity | Synthesize analogs with varied alkyl chain lengths to determine optimal hydrophobicity for target binding. |

| ADME Optimization | Improve pharmacokinetic properties | Modify the carboxyl group to an ester prodrug to enhance cell permeability. rsc.org |

| Computational Chemistry | Prioritize synthesis of promising compounds | Use free energy perturbation (FEP+) calculations to predict the binding affinity of virtual analogs. ontosight.ai |

Investigation of Resistance Mechanisms and Adaptive Responses in Microbial Systems

The structural similarity of this compound to D-alanine, a crucial component of the bacterial cell wall, suggests a potential application as an antimicrobial agent. asm.org D-alanine is essential for the synthesis of peptidoglycan, a polymer that provides structural integrity to bacteria. Antibiotics like vancomycin (B549263) function by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. asm.orgresearchgate.net

Future research should investigate whether this compound can interfere with this pathway. Key questions include:

Can it be recognized by D-alanine ligase (Ddl) and incorporated into the D-Ala-D-Ala dipeptide, and subsequently into the peptidoglycan precursor? pnas.org

Could the bulky propyl groups on an incorporated this compound molecule sterically hinder the transpeptidation reaction, thereby weakening the cell wall?

Equally important is the study of potential microbial resistance. Bacteria could develop resistance through several mechanisms:

Target Modification: Mutations in the Ddl enzyme that prevent the binding of the bulky this compound. researchgate.net

Reduced Uptake/Efflux: Alterations in membrane transporters or the activation of efflux pumps to prevent the compound from reaching its cytoplasmic target.

Enzymatic Inactivation: Evolution of enzymes that can modify or degrade this compound.

Understanding these adaptive responses is crucial for designing second-generation compounds that can overcome resistance and for predicting the long-term viability of a new antimicrobial agent. nih.gov

| Potential Mechanism | Description | Research Approach |

| Antimicrobial Action | Interference with peptidoglycan synthesis. | Test for incorporation into bacterial cell walls using labeled this compound; assess cell viability and morphology. |

| Resistance: Target Modification | Mutations in enzymes like D-alanine ligase prevent compound binding. | Sequence target genes from resistant bacterial strains; perform structural analysis of mutant enzymes. |

| Resistance: Efflux/Uptake | Bacteria pump the compound out or prevent its entry. | Use efflux pump inhibitors to see if sensitivity is restored; measure intracellular compound concentration. |

| Resistance: Inactivation | Bacterial enzymes degrade or modify the compound. | Analyze metabolites of this compound in resistant bacterial cultures using mass spectrometry. |

Potential Applications in Modulating Specific Metabolic Pathways and Their Associated Biological Outcomes

Beyond its potential as an antimicrobial, this compound could be explored for its ability to modulate key metabolic pathways in various organisms, including mammals. D-alanine itself is not only a bacterial metabolite but also acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, and its levels are regulated by the enzyme D-amino acid oxidase (DAO). nih.govmdpi.comnih.gov

The unique structure of this compound suggests it could act as a highly specific modulator of enzymes involved in D-amino acid metabolism.

Enzyme Inhibition: The bulky and hydrophobic propyl groups might allow this compound to act as a potent and selective inhibitor of enzymes like alanine (B10760859) racemase, D-alanine ligase, or DAO. pnas.orgnih.gov Inhibition of bacterial D-alanine ligase is a validated antibacterial strategy. mdpi.com

Neuromodulation: Investigating whether this compound can cross the blood-brain barrier and interact with the NMDA receptor is a compelling research direction. Its distinct structure could lead to a unique pharmacological profile compared to D-alanine or D-serine, potentially offering a novel approach for treating neurological conditions where NMDA receptor hypofunction is implicated, such as schizophrenia. nih.govwikipedia.org

The biological outcome would depend entirely on the pathway being modulated. Targeting bacterial D-alanine metabolism could lead to new antibiotics, while modulating mammalian DAO or NMDA receptors could result in novel therapies for neurological disorders. creative-peptides.comnih.gov

| Target Pathway | Enzyme/Receptor | Potential Biological Outcome | Therapeutic Area |

| Bacterial Peptidoglycan Synthesis | Alanine Racemase, D-alanine Ligase | Inhibition of bacterial growth, cell lysis. | Infectious Disease |

| Mammalian D-amino acid Catabolism | D-amino acid oxidase (DAO) | Increased levels of endogenous D-amino acids (e.g., D-serine). | Neurology (e.g., Schizophrenia) |

| Mammalian Neurotransmission | NMDA Receptor | Modulation of glutamatergic signaling. | Neurology, Psychiatry |

| General Amino Acid Metabolism | Aminotransferases | Alteration of metabolic flux. | Metabolic Disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.